molecular formula C10H13N3O4S B12879143 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate CAS No. 84211-50-7

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate

Cat. No.: B12879143
CAS No.: 84211-50-7
M. Wt: 271.30 g/mol
InChI Key: MPAJMQNOWSSPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate, a hydrated form of Sulfamethoxazole, is a high-purity chemical intermediate exclusively for research applications. This compound serves as a critical precursor in organic and medicinal chemistry, particularly for synthesizing novel Schiff base derivatives. These derivatives, formed by condensing the primary amine group with various aldehydes, are investigated for their enhanced biological activities, including significant antibacterial and antifungal properties . Furthermore, research indicates that Schiff base complexes derived from this sulfonamide core exhibit potent carbonic anhydrase enzyme inhibitory effects , making them compounds of interest for developing new therapeutic agents targeting a range of physiological disorders . The compound and its derivatives have been characterized using techniques such as FT-IR, NMR, and LC-MS, and their structural configurations, including polymorphic forms, have been confirmed by single-crystal X-ray diffraction studies . Researchers utilize this chemical in the synthesis of metal complexes (e.g., with Pd(II) and Cu(II)) to explore their nonlinear optical (NLO) activities and to study frontier molecular orbitals (FMOs) through computational methods . Handling and Storage: This product is for research use only and is not intended for diagnostic or therapeutic use. It should be handled by trained individuals using appropriate safety equipment. Store in a cool, dark place, under an inert atmosphere .

Properties

CAS No.

84211-50-7

Molecular Formula

C10H13N3O4S

Molecular Weight

271.30 g/mol

IUPAC Name

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydrate

InChI

InChI=1S/C10H11N3O3S.H2O/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9;/h2-6H,11H2,1H3,(H,12,13);1H2

InChI Key

MPAJMQNOWSSPJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N.O

Origin of Product

United States

Preparation Methods

Reaction Overview

The synthesis of this compound typically involves the coupling of an aminobenzenesulfonamide derivative with a methylisoxazole moiety under controlled reaction conditions. The hydrate form is obtained during crystallization or purification steps due to water incorporation into the crystal lattice.

Reaction Conditions

The reaction is generally carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile to ensure solubility of the reactants. A base, such as potassium carbonate, is used to facilitate nucleophilic substitution reactions. The temperature is maintained at approximately 333 K (60 °C) to optimize reaction kinetics.

Detailed Procedure

Starting Materials

Step-by-Step Process

  • Reaction Setup :

    • Combine equimolar amounts (0.5 mmol each) of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide and potassium carbonate in DMF (10 mL).
    • Stir the mixture at 333 K until all starting materials are consumed.
  • Workup :

    • Add water to quench the reaction and facilitate phase separation.
    • Extract the product using chloroform (CHCl₃).
  • Purification :

    • Wash the organic extract with water to remove impurities.
    • Purify the compound by column chromatography using silica gel and an appropriate eluent (e.g., ethyl acetate/hexane mixture).
  • Crystallization :

    • Recrystallize from ethanol to obtain the hydrate form.
    • Ensure slow evaporation to allow water incorporation into the crystal lattice.

Characterization

Analytical Techniques

The synthesized compound is characterized using:

Crystallographic Data

The hydrate form exhibits specific hydrogen bonding patterns that stabilize its structure. Key bond lengths and angles include:

Bond Type Length (Å) Angle (°)
N-S 1.420 --
C-O 1.349 --
C-C (aromatic) 1.339 --
O-S 1.427 --

Notes on Optimization

Reaction Yield

The yield can be improved by:

  • Using anhydrous conditions to minimize side reactions.
  • Employing high-purity starting materials.

Hydrate Formation

The hydrate form is sensitive to humidity during crystallization; controlling environmental moisture levels ensures reproducibility.

Data Table Summary

Step Conditions Observations
Reaction DMF, K₂CO₃, 333 K Complete consumption of reactants
Extraction CHCl₃ Phase separation achieved
Purification Column chromatography Removal of impurities
Crystallization Ethanol Formation of hydrate crystals

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate is C10H13N3O4SC_{10}H_{13}N_{3}O_{4}S with a molecular weight of 238.26 g/mol. The compound features a sulfonamide group, which is significant in medicinal chemistry for its biological activity.

Biological Activities

1. Antimicrobial Activity
The compound has been evaluated for its antibacterial and antifungal properties. Studies indicate that derivatives of benzenesulfonamides exhibit significant activity against various pathogens. For instance, a study reported that modifications in the sulfonamide structure enhanced its binding affinity to bacterial proteins, demonstrating promising antibacterial activity with binding affinities ranging from -6.0 to -9.4 kcal/mol .

Study Pathogen Activity Binding Affinity (kcal/mol)
Staphylococcus aureusAntibacterial-6.0 to -9.4
Candida speciesAntifungalNot specified

2. Carbonic Anhydrase Inhibition
Research has shown that sulfonamides can inhibit carbonic anhydrases, which are essential enzymes in various physiological processes, including respiration and acid-base balance. The inhibition of these enzymes by 4-amino-substituted benzenesulfonamides has implications for treating conditions like glaucoma and epilepsy .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with modified biological activities. For example, the introduction of different functional groups can enhance antimicrobial efficacy or alter pharmacokinetic properties.

Derivative Modification Activity
2-Cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamideCyano group additionEnhanced antimicrobial activity
N-(5-Methylisoxazol-3-yl)-4-(methylsulfonamido)benzenesulfonamideMethyl substitutionImproved solubility and efficacy

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study published in the Baghdad Science Journal, various derivatives of benzenesulfonamides were synthesized and evaluated for their antimicrobial properties against common pathogens. The results indicated that certain modifications led to significant enhancements in activity against both bacterial and fungal strains .

Case Study 2: Inhibition of Carbonic Anhydrases
A detailed investigation into the inhibitory effects of 4-amino-substituted benzenesulfonamides on carbonic anhydrases revealed that these compounds could effectively reduce enzyme activity, suggesting potential therapeutic applications in managing conditions associated with dysregulated acid-base homeostasis .

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition blocks the production of folic acid, an essential component for bacterial growth and replication . The molecular target is the dihydropteroate synthase enzyme, and the pathway involved is the folate synthesis pathway .

Comparison with Similar Compounds

Structural Analogs in the Sulfonamide Class

SMX belongs to a broader class of sulfonamides, which share the sulfonamide functional group but differ in substituents on the aromatic or heterocyclic moieties. Key structural analogs include:

4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide (CAS 127-69-5)
  • Structural Differences : The isoxazole ring in this analog contains 3,4-dimethyl substituents instead of a single 5-methyl group in SMX (Figure 2).
  • Activity : While direct biological data are unavailable, steric hindrance from the dimethyl groups may reduce DHPS binding efficiency compared to SMX.
Sulfamethoxazole 4-Thiazolidinone Hybrids (7a–l)
  • Structural Modifications: SMX derivatives incorporating a 4-thiazolidinone ring (e.g., compound 7a) exhibit enhanced antimycobacterial activity. For example, hybrid 7a showed a minimum inhibitory concentration (MIC) of 3.12 µg/mL against Mycobacterium tuberculosis, outperforming parent SMX (MIC >25 µg/mL) .
  • Structure-Activity Relationship (SAR): The thiazolidinone moiety introduces hydrogen-bonding interactions with bacterial targets, improving potency and selectivity .
Physicochemical and Pharmacokinetic Properties
Compound pKa Solubility (Common Solvents) Key Pharmacokinetic Traits
SMX Hydrate 2.7 Soluble in DMF, THF Moderate oral bioavailability; renal excretion
4-Amino-N-(3,4-dimethylisoxazol-5-yl)-benzenesulfonamide N/A Likely lower aqueous solubility Increased lipophilicity may enhance tissue penetration
SMX-Thiazolidinone Hybrid 7a N/A Data limited Improved membrane permeability due to thiazolidinone
Environmental Impact
  • SMX : Detected in 30–80% of water samples globally due to resistance to conventional degradation methods .
  • Analogs: Limited data exist for 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide, but increased hydrophobicity may reduce aqueous mobility, favoring sediment adsorption .
Toxicity and Selectivity
  • SMX: Known for hypersensitivity reactions and cytotoxicity at high doses (e.g., IC₅₀ >100 µg/mL in mammalian cells) .
  • Hybrids : Compound 7a demonstrates a selectivity index (SI) of 32.6 for M. tuberculosis over human cells, indicating favorable safety .

Figures

  • Figure 1 : Structure of SMX hydrate.
  • Figure 2: Comparison of SMX and 4-Amino-N-(3,4-dimethylisoxazol-5-yl)benzenesulfonamide.

Biological Activity

4-Amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate, a sulfonamide derivative, exhibits significant biological activity, particularly as an antibacterial agent. This compound is characterized by its unique structural features, including an amino group and a methylisoxazole moiety, which enhance its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H13N3O4S
  • Molecular Weight : Approximately 253.28 g/mol

The compound's structure allows it to inhibit bacterial growth by targeting essential metabolic pathways in bacteria.

This compound primarily functions through:

  • Inhibition of Dihydropteroate Synthase : This enzyme is critical for the synthesis of dihydrofolate from para-aminobenzoic acid (PABA). By competing with PABA, the compound disrupts folate synthesis, leading to a bacteriostatic effect.

Antibacterial Properties

Research indicates that this compound exhibits potent antibacterial activity against various strains. Its effectiveness can be compared to other well-known sulfonamides:

Compound NameStructure TypeBiological ActivityUnique Features
SulfamethoxazoleBenzenesulfonamideAntibacterialWidely used in clinical settings; well-studied metabolic pathways
SulfanilamideSimple sulfonamideAntibacterialFirst sulfonamide discovered; less potent than newer derivatives
TrimethoprimDihydrofolate reductase inhibitorAntibacterialOften used in combination with sulfonamides; targets a different pathway
This compound Complex sulfonamideAntibacterialContains unique methylisoxazole moiety enhancing activity

The methylisoxazole group enhances the compound's efficacy, potentially offering improved antibacterial properties compared to traditional sulfonamides.

Interaction with Biological Systems

Studies have shown that this compound interacts with cytochrome P450 enzymes, which may lead to the formation of reactive metabolites. These interactions are critical for understanding the pharmacokinetics of the drug and optimizing dosing regimens to minimize toxicity.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study reported that derivatives of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide showed promising in vitro antibacterial and antifungal activities, indicating its potential as a therapeutic agent against infections .
  • Metabolic Pathways : Research on the metabolism of related compounds revealed that 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide may undergo various biotransformation processes, influencing its efficacy and safety profile .
  • Comparative Studies : In comparative studies with other sulfonamides, this compound demonstrated superior antibacterial effects against resistant bacterial strains, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Q & A

Basic: What are the standard synthetic protocols for 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide hydrate?

The compound is synthesized via a two-step process:

Acylation : Reacting N-acetylsulfanilyl chloride with 3-amino-5-methylisoxazole to form an N-acylated intermediate.

Acid Hydrolysis : Cleaving the acetyl group under acidic conditions to yield the free sulfonamide. Derivatives, such as thiazolidinone hybrids, are synthesized via cyclocondensation with aryl aldehydes and mercaptoacetic acid in refluxing toluene . Metal complexes (e.g., Co(II), Ni(II), Cu(II)) are prepared by reacting the sulfonamide with metal salts, followed by characterization using molar conductivity and UV-Vis spectroscopy .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • 1H/13C NMR : For confirming structural integrity and substituent positions in derivatives (e.g., methylene protons in thiazolidinone hybrids) .
  • UV-Vis Spectroscopy : To analyze metal-ligand charge transfer in complexes (e.g., λmax shifts for Co(II) at 420 nm, Ni(II) at 390 nm) .
  • Elemental Analysis : Validates stoichiometry (e.g., [MR]X2-type complexes with 1:1 metal-to-ligand ratios) .
  • Molar Conductivity : Distinguishes electrolytic behavior (e.g., values >100 S cm² mol⁻¹ indicate 1:2 electrolyte complexes) .

Advanced: How can researchers address discrepancies in crystallographic data refinement for sulfonamide derivatives?

Discrepancies often arise from twinning, poor resolution, or polymorphic forms. Strategies include:

  • SHELXL Refinement : Robust for small-molecule structures; handles high-resolution data and twinning via HKLF5 format .
  • Polymorph Characterization : For disappearing polymorphs (e.g., Form A vs. Form B of sulfamethoxazole salts), use synchrotron XRD and controlled crystallization conditions .
  • Validation Tools : Cross-check with CIF validation reports and density functional theory (DFT)-optimized geometries to resolve bond-length anomalies.

Advanced: What strategies optimize the design of metal complexes with this sulfonamide for enhanced antimicrobial activity?

  • Metal Selection : Transition metals (Co, Ni, Cu) favor octahedral geometries, enhancing stability and bioactivity. Cu(II) complexes often show superior antibacterial potency due to redox activity .
  • Ligand Modifications : Introduce electron-withdrawing groups (e.g., acetyl, hydroxy) to the arylazo moiety to improve metal-binding affinity and stability constants (log β ≈ 4.5–5.2) .
  • Structure-Activity Relationships (SAR) : Correlate spectroscopic data (e.g., d-d transition energies) with MIC values against Gram-positive/-negative pathogens .

Advanced: How do environmental factors influence the biodegradation of sulfamethoxazole in constructed wetlands?

  • Microbial Consortia : Endophytic bacteria (e.g., Pseudomonas spp.) degrade sulfamethoxazole via hydroxylation and cleavage of the isoxazole ring, monitored by LC-MS/MS .
  • pH and Humic Substances : At pH 7–8, humic acids form non-covalent complexes with sulfamethoxazole (pKa = 2.7), reducing bioavailability and slowing degradation .
  • Experimental Design : Use microcosm studies with spiked concentrations (e.g., 10–100 µg/L) and measure half-lives (t½) under aerobic/anaerobic conditions .

Advanced: What methodological challenges arise in synthesizing sulfonamide-based thiazolidinone hybrids, and how are they resolved?

  • Cyclocondensation Efficiency : Low yields due to steric hindrance from bulky aldehydes. Optimize by using microwave-assisted synthesis or ionic liquid solvents .
  • Byproduct Formation : Hydrazide intermediates may form; suppress via strict stoichiometric control (1:1:1 ratio of sulfonamide, aldehyde, mercaptoacetic acid) .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate hybrids, confirmed by HRMS and 2D NMR .

Advanced: How can computational modeling predict the environmental behavior of sulfamethoxazole?

  • Molecular Dynamics (MD) : Simulate interactions with humic substances to predict binding constants (e.g., log K = 3.8–4.2) .
  • QSAR Models : Relate log P (1.7) and solubility (0.3 mg/L) to bioaccumulation potential in aquatic organisms .
  • Degradation Pathways : DFT calculations identify reactive sites for hydroxyl radical (•OH) attack, prioritizing experimental validation of predicted metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.